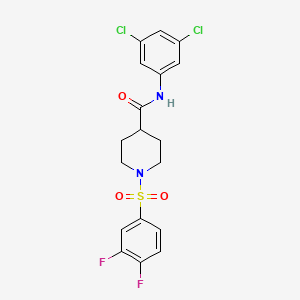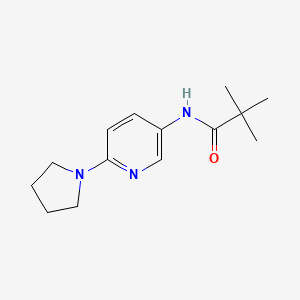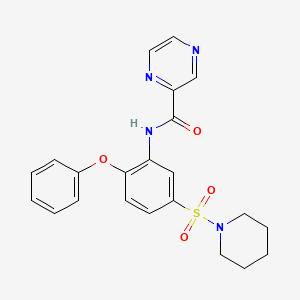
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide, commonly referred to as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A can lead to the dysregulation of these processes, making it a promising target for the development of novel therapeutics.
作用机制
PP2A inhibitor works by binding to the catalytic subunit of PP2A, preventing its activity. This leads to the dysregulation of various cellular processes that are regulated by PP2A. The dysregulation of these processes ultimately leads to the inhibition of cell growth and proliferation, making it a promising target for the development of novel therapeutics.
Biochemical and Physiological Effects:
PP2A inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, PP2A inhibitor has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One of the main advantages of PP2A inhibitor is its potential therapeutic applications in various scientific research fields. It has shown promising results in inhibiting the growth and proliferation of cancer cells, protecting neurons from oxidative stress, and inhibiting viral replication. However, one of the limitations of PP2A inhibitor is its potential toxicity. It has been shown to have toxic effects on normal cells, making it important to carefully evaluate its safety before clinical use.
未来方向
There are several future directions for the research and development of PP2A inhibitor. One direction is the development of more potent and selective PP2A inhibitors that have fewer toxic effects on normal cells. Another direction is the evaluation of PP2A inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the role of PP2A inhibitor in other diseases, such as autoimmune diseases and metabolic disorders, should be further explored.
合成方法
PP2A inhibitor can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(2-bromoacetyl)pyrazine, which is then reacted with 4-nitrophenylsulfonyl chloride to form N-(4-nitrophenylsulfonyl)-2-(2-pyrazinyl)acetamide. This compound is then reacted with phenoxyacetic acid and piperidine to form N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide. The final product is obtained through purification using column chromatography.
科学研究应用
PP2A inhibitor has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, PP2A inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.
属性
IUPAC Name |
N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(20-16-23-11-12-24-20)25-19-15-18(31(28,29)26-13-5-2-6-14-26)9-10-21(19)30-17-7-3-1-4-8-17/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFEYPJCOCCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

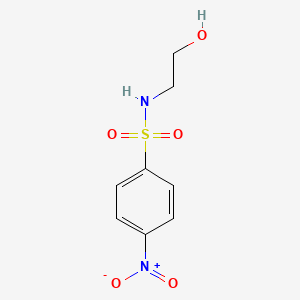
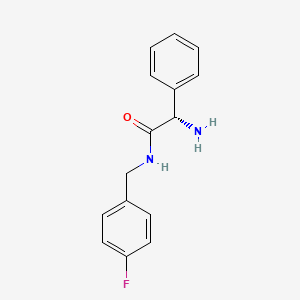
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
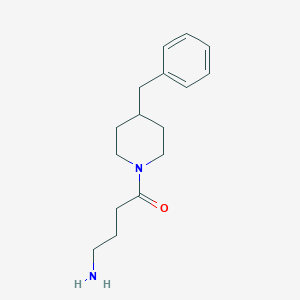

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

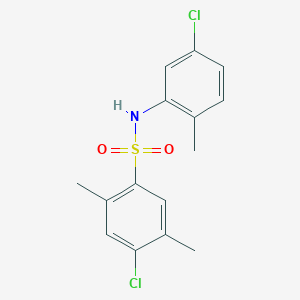

![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
